4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine
CAS No.: 1251923-70-2
Cat. No.: VC11650664
Molecular Formula: C11H8N4S
Molecular Weight: 228.28 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine - 1251923-70-2](/images/structure/VC11650664.png)
Specification
CAS No. | 1251923-70-2 |
---|---|
Molecular Formula | C11H8N4S |
Molecular Weight | 228.28 g/mol |
IUPAC Name | 2-(1H-imidazol-5-yl)-4-pyridin-4-yl-1,3-thiazole |
Standard InChI | InChI=1S/C11H8N4S/c1-3-12-4-2-8(1)10-6-16-11(15-10)9-5-13-7-14-9/h1-7H,(H,13,14) |
Standard InChI Key | VTYAGAKAEFRORU-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1C2=CSC(=N2)C3=CN=CN3 |
Canonical SMILES | C1=CN=CC=C1C2=CSC(=N2)C3=CN=CN3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a central 1,3-thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) linked at the 4-position to a pyridine ring and at the 2-position to a 1H-imidazol-5-yl group. The imidazole ring adopts a 1H-tautomeric form, with hydrogen located at the N1 position . This arrangement creates a conjugated π-system that may influence electronic properties and intermolecular interactions.
IUPAC Nomenclature
The systematic name follows priority rules for heterocyclic numbering:
2-(1H-Imidazol-5-yl)-4-(pyridin-4-yl)-1,3-thiazole
This reflects the thiazole as the parent structure, with substituents at C2 (imidazol-5-yl) and C4 (pyridin-4-yl) .
Comparative Structural Analysis
A methyl-substituted analog, 4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine (PubChem CID 136218393), provides a useful benchmark :
Property | Query Compound | Methyl Analog |
---|---|---|
Molecular Formula | C11H8N4S | C12H10N4S |
Molecular Weight (g/mol) | 228.27 (calculated) | 242.30 |
Key Substituents | H at imidazole N1 | CH3 at imidazole C2 |
The absence of the methyl group in the query compound reduces steric hindrance and alters electronic distribution, potentially enhancing intermolecular interactions.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary disconnections emerge for constructing this framework:
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Thiazole Core Formation: Classical Hantzsch thiazole synthesis between α-halo ketones and thioamides .
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Cross-Coupling Strategies: Suzuki-Miyaura coupling to assemble pre-formed imidazole and pyridine subunits .
Hantzsch Thiazole Synthesis
A plausible route involves:
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Condensation of 4-pyridylglyoxal with thioimidazole-5-carboxamide
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Cyclization under acidic conditions to form the thiazole core .
Reaction conditions typically require:
Metal-Free Coupling Protocols
Recent advances in green chemistry suggest alternative pathways:
Physicochemical Properties
Computational Predictions
Using the methyl analog as a reference , key properties were estimated via QSPR models:
Property | Predicted Value | Method |
---|---|---|
LogP (Octanol-Water) | 1.8 ± 0.3 | XLogP3 |
Water Solubility | 0.12 mg/mL | Ali-Bote |
pKa (Basic) | 4.1 (imidazole N) | ChemAxon |
The compound likely exhibits moderate lipophilicity, favoring membrane permeability in biological systems.
Biological Activity and Applications
Cytotoxic Effects
Thiazole-imidazole hybrids show notable cytotoxicity against human cancer cell lines (GI50 = 0.8–5.2 μM) . Mechanistic studies suggest:
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Topoisomerase II inhibition
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Reactive oxygen species generation
Challenges and Future Directions
Synthetic Limitations
Current barriers include:
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Purification difficulties due to polar byproducts
Biological Optimization
Structure-activity relationship (SAR) studies should explore:
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Substitution patterns on the imidazole ring
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Bioisosteric replacement of thiazole sulfur
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